molecular formula C23H22N4O4S2 B11123310 2-[(2-hydroxy-2-phenylethyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(2-hydroxy-2-phenylethyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11123310
M. Wt: 482.6 g/mol
InChI Key: YOOVMQPSTUQSLX-AQTBWJFISA-N
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Description

“2-[(2-hydroxy-2-phenylethyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including hydroxyl, amino, methoxy, and thiazolidinone, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-[(2-hydroxy-2-phenylethyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by their sequential reactions to form the final product. Common synthetic routes may include:

    Formation of the pyrido[1,2-a]pyrimidin-4-one core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiazolidinone moiety: This can be achieved through the reaction of a suitable thioamide with an α-halo ketone.

    Attachment of the hydroxy-phenylethylamino group: This step may involve the nucleophilic substitution of an appropriate halide with 2-hydroxy-2-phenylethylamine.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“2-[(2-hydroxy-2-phenylethyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one” can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The thiazolidinone moiety can be reduced to form a thiazolidine derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a thiazolidine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biology, the compound may be studied for its potential biological activity. The presence of multiple functional groups suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound may be investigated for its therapeutic potential. Its structure suggests that it could have activity against certain diseases or conditions, although further research is needed to confirm this.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may offer advantages in specific industrial applications.

Mechanism of Action

The mechanism of action of “2-[(2-hydroxy-2-phenylethyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one” would depend on its specific interactions with molecular targets. Potential pathways could involve:

    Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to a biological effect.

    Modulation of signaling pathways: The compound may influence cellular signaling pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical and biological properties. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C23H22N4O4S2

Molecular Weight

482.6 g/mol

IUPAC Name

(5Z)-5-[[2-[(2-hydroxy-2-phenylethyl)amino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H22N4O4S2/c1-31-12-11-27-22(30)18(33-23(27)32)13-16-20(24-14-17(28)15-7-3-2-4-8-15)25-19-9-5-6-10-26(19)21(16)29/h2-10,13,17,24,28H,11-12,14H2,1H3/b18-13-

InChI Key

YOOVMQPSTUQSLX-AQTBWJFISA-N

Isomeric SMILES

COCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCC(C4=CC=CC=C4)O)/SC1=S

Canonical SMILES

COCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC(C4=CC=CC=C4)O)SC1=S

Origin of Product

United States

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